N-(4-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
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Description
N-(4-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C25H19F3N2O4 and its molecular weight is 468.432. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Applications
Benzofuran derivatives are recognized for their significant antimicrobial properties. They have been identified as potent antimicrobial agents against various strains of bacteria and fungi. This antimicrobial activity is attributed to the benzofuran core structure, which can interfere with the microbial cell wall synthesis or DNA replication processes (Hiremathad et al., 2015).
In the realm of oncology, benzofuran compounds have shown promise as anticancer agents. They exert cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancers. The anticancer activity is often related to the ability of these compounds to induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways essential for cancer cell survival (Hiremathad et al., 2015).
Enzyme Inhibitory Effects
Benzofuran derivatives have been explored for their enzyme inhibitory activities, targeting enzymes crucial in disease pathogenesis. For example, certain benzofuran compounds have been identified as inhibitors of acetylcholinesterase, an enzyme associated with the progression of Alzheimer's disease. By inhibiting this enzyme, benzofuran derivatives may offer therapeutic benefits in managing Alzheimer's and other neurodegenerative conditions (Dawood, 2019).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-2-33-16-13-11-15(12-14-16)29-24(32)22-21(18-8-4-6-10-20(18)34-22)30-23(31)17-7-3-5-9-19(17)25(26,27)28/h3-14H,2H2,1H3,(H,29,32)(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEIUOYUHJMMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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